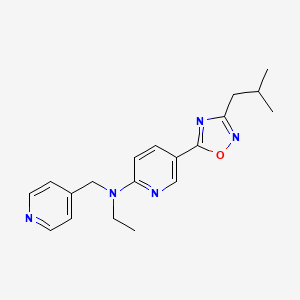![molecular formula C18H13F3N2O B5199205 4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol, also known as MTFPP, is a synthetic compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol acts as a positive allosteric modulator of the GABA-A receptor, enhancing the activity of the receptor and increasing the inhibitory effects of GABA in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce sedation and anxiolysis in animal models, indicating its potential as a therapeutic agent for anxiety and sleep disorders. It has also been shown to have anticonvulsant effects, suggesting its potential use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol has several advantages for use in lab experiments, including its high potency and selectivity for the GABA-A receptor. However, its limited solubility in water and low bioavailability may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on 4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol could focus on its potential use in the treatment of neurological disorders such as anxiety, sleep disorders, and epilepsy. Additionally, further investigation into its mechanism of action and effects on GABA-A receptor activity could provide valuable insights into the role of this receptor in the brain.
Synthesemethoden
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol can be synthesized through a multistep process involving the reaction of 2,4-dimethylphenol with trifluoroacetic anhydride, followed by reaction with pyrimidine-2,4,6-triol and phenylboronic acid. The resulting compound is then treated with sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission in the brain. This binding activity has led to research on the potential use of this compound as a tool for investigating the role of GABA-A receptors in various neurological disorders.
Eigenschaften
IUPAC Name |
4-methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c1-11-7-8-15(24)13(9-11)14-10-16(18(19,20)21)23-17(22-14)12-5-3-2-4-6-12/h2-10,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKANBMATYGFUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CC(=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)

![2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5199143.png)

![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)

![16-(anilinocarbonyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5199162.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5199166.png)

![5-[(5-methyl-2-thienyl)sulfonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199174.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5199177.png)

